Octyl Methanethiosulfonate

Description

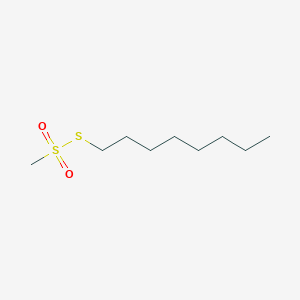

Structure

3D Structure

Properties

IUPAC Name |

1-methylsulfonylsulfanyloctane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20O2S2/c1-3-4-5-6-7-8-9-12-13(2,10)11/h3-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUYNUTSGVHXNKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCSS(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70298634 | |

| Record name | s-octyl methanesulfonothioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70298634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7559-45-7 | |

| Record name | NSC124763 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=124763 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | s-octyl methanesulfonothioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70298634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Octyl Methanethiosulfonate: Properties, Reactivity, and Applications in Thiol Modification

This guide provides a comprehensive technical overview of Octyl Methanethiosulfonate (OMTS), a pivotal reagent in the field of biochemistry and drug development. Tailored for researchers, scientists, and professionals in drug development, this document delves into the core chemical properties, reactivity, and practical applications of OMTS, with a focus on its role as a selective cysteine-modifying agent.

Introduction to this compound (OMTS)

This compound, with the chemical formula C₉H₂₀O₂S₂, is an organosulfur compound belonging to the class of methanethiosulfonate (MTS) reagents. These reagents are distinguished by their ability to react specifically and rapidly with sulfhydryl (thiol) groups, most notably those found in the cysteine residues of proteins. The defining feature of this reaction is the formation of a mixed disulfide bond, a modification that is reversible under reducing conditions. This characteristic makes MTS reagents, including OMTS, invaluable tools for studying protein structure and function.[1]

The structure of OMTS features a reactive methanethiosulfonate headgroup attached to an eight-carbon alkyl (octyl) chain. This hydrophobic tail imparts specific physicochemical properties to the molecule, influencing its solubility and its interaction with biological membranes and proteins. These properties make OMTS particularly well-suited for probing cysteine accessibility in transmembrane proteins and other hydrophobic environments.[2]

Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and chemical properties of OMTS is essential for its effective application in experimental settings. While comprehensive, peer-reviewed spectroscopic data for OMTS is not widely available, the following information has been compiled from reliable chemical supplier data and extrapolated from studies of related compounds.

Physical and Chemical Properties

| Property | Value | Source(s) |

| CAS Number | 7559-45-7 | [3] |

| Molecular Formula | C₉H₂₀O₂S₂ | [3] |

| Molecular Weight | 224.38 g/mol | [4] |

| Boiling Point | 350.6 °C at 760 mmHg | [5] |

| Density | 1.057 g/cm³ | [5] |

| Flash Point | 165.8 °C | [5] |

| Solubility | Soluble in chloroform; slightly soluble in acetonitrile. | [4] |

Storage and Handling

OMTS is a hygroscopic compound and should be stored in a refrigerator under an inert atmosphere to prevent degradation.[4] Standard laboratory safety precautions, including the use of personal protective equipment such as gloves and safety glasses, should be observed when handling this reagent.

Reactivity with Thiols: The Thiol-Disulfide Exchange Reaction

The primary utility of OMTS lies in its specific and efficient reaction with thiol groups. This reaction, a form of thiol-disulfide exchange, results in the formation of a mixed disulfide bond between the sulfur of the thiol and the sulfur of the methanethiosulfonate group, with the concomitant release of methanesulfinic acid.

Mechanism of Action

The reaction is initiated by the nucleophilic attack of a thiolate anion (RS⁻) on the electrophilic sulfur atom of the thiosulfonate group in OMTS. The octyl-thiol (Octyl-S⁻) acts as the leaving group, which is then protonated to form octanethiol, while the target thiol is now modified with a methanesulfonyl group. However, the more commonly accepted mechanism for MTS reagents involves the attack on the sulfur atom attached to the alkyl group, leading to the formation of a disulfide bond and the release of methanesulfonate.

Factors Influencing Reactivity

The rate of the thiol-disulfide exchange reaction is influenced by several factors, most notably pH. The reaction proceeds via the thiolate anion, the concentration of which is dependent on the pKa of the thiol group and the pH of the solution. Generally, the reaction rate increases with pH as the concentration of the more nucleophilic thiolate anion increases. However, at very high pH, hydrolysis of the methanethiosulfonate reagent can become a competing reaction.

The hydrophobicity of the octyl chain can also influence the apparent reactivity of OMTS, particularly when targeting cysteine residues within the hydrophobic core of proteins or embedded within cellular membranes.

Reversibility of Modification

A key advantage of using MTS reagents is the reversibility of the resulting disulfide bond. The modified cysteine can be restored to its original thiol state by treatment with a reducing agent, such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP). This allows for "on" and "off" experiments to study protein function.[1][6]

Synthesis of this compound

While OMTS is commercially available, an understanding of its synthesis can be valuable. A general and plausible method for the synthesis of S-alkyl methanethiosulfonates can be adapted from the established synthesis of S-Methyl Methanethiosulfonate (MMTS).[7] This typically involves the reaction of a sulfonyl chloride with a thiol.

A projected synthesis for OMTS would involve the reaction of methanesulfonyl chloride with 1-octanethiol in the presence of a base to neutralize the HCl byproduct.

Applications in Research and Drug Development

The unique properties of OMTS make it a versatile tool in several areas of biochemical and pharmaceutical research.

Probing Protein Structure and Function

OMTS is extensively used to identify and characterize the role of cysteine residues in proteins. By modifying specific cysteines and observing the effect on protein activity, researchers can infer the functional importance of these residues. The reversibility of the modification allows for controlled experiments to confirm that the observed effects are due to the modification itself.

A significant application of OMTS and other n-alkyl-MTS reagents is in the study of ion channels. The substituted cysteine accessibility method (SCAM) utilizes these reagents to probe the structure of channel pores and binding sites. A cysteine residue is introduced at a specific position in the protein, and the accessibility of this residue to membrane-impermeant or -permeant MTS reagents provides information about its location within the protein structure. The length of the alkyl chain can act as a "molecular ruler" to estimate distances within the protein.[8]

Drug Discovery and Development

OMTS and similar compounds can be used in the early stages of drug discovery to identify potential binding pockets and to understand the mechanism of action of existing drugs. For example, OMTS has been used to probe the binding site of the anesthetic etomidate in the GABAA receptor.[8] By observing whether the presence of etomidate protects a specific cysteine residue from modification by OMTS, researchers can map the proximity of the drug to that residue.

Experimental Protocol: Cysteine Modification in a Transmembrane Receptor

The following is a detailed protocol adapted from a study on the GABAA receptor, illustrating the use of OMTS in a research setting.[8] This protocol is intended as a guide and may require optimization for different proteins and experimental systems.

Materials

-

Xenopus oocytes expressing the cysteine-substituted receptor of interest

-

Two-electrode voltage clamp setup

-

Perfusion system

-

Recording solution (e.g., ND96 buffer)

-

GABA stock solution

-

This compound (OMTS) stock solution (e.g., in DMSO)

-

Etomidate stock solution (for protection experiments)

Experimental Workflow

Step-by-Step Procedure

-

Prepare Solutions: Prepare fresh dilutions of GABA, OMTS, and any protective ligands in the recording solution on the day of the experiment.

-

Mount Oocyte: Place an oocyte expressing the target receptor in the recording chamber and impale it with two electrodes for voltage clamping.

-

Establish Baseline Response: Perfuse the oocyte with a low concentration of GABA (e.g., the EC₅-EC₁₀) to establish a stable baseline current.

-

Apply OMTS: Co-apply OMTS with GABA to the oocyte. The concentration and duration of OMTS application should be optimized for the specific receptor. For protection experiments, the protective ligand is also co-applied at this stage.

-

Washout: Thoroughly wash the oocyte with the recording solution to remove all unbound OMTS and other reagents.

-

Measure Post-Exposure Response: After washout, re-apply the same low concentration of GABA used to establish the baseline and measure the current response.

-

Data Analysis: Compare the amplitude of the GABA-evoked current before and after OMTS exposure. A significant change in the current indicates that the cysteine residue was accessible and modified by OMTS. If a protective ligand reduces the effect of OMTS, it suggests that the ligand binds near the cysteine residue.

Conclusion

This compound is a powerful and versatile tool for the study of protein thiols. Its specific reactivity, the reversibility of the modification it imparts, and its hydrophobic nature make it particularly valuable for investigating the structure and function of membrane proteins and for applications in drug discovery. A thorough understanding of its chemical properties and reactivity is key to its successful implementation in a research setting.

References

-

Fantasia, R. J., Nourmahnad, A., Halpin, E., & Forman, S. A. (2021). Substituted Cysteine Modification and Protection with n-Alkyl- Methanethiosulfonate Reagents Yields a Precise Estimate of the Distance between Etomidate and a Residue in Activated GABA Type A Receptors. Molecular Pharmacology, 99(6), 426–434. [Link]

- Stewart, D. S., et al. (2021). Identification of a GABAA Receptor Anesthetic Binding Site at the Interface of the α and β Subunits. Molecular Pharmacology.

-

Fantasia, R. J., et al. (2022). Substituted cysteine modification and protection indicates selective interactions of the anesthetic photolabel pTFD-di-iPr-BnOH with α+/β - and α+/γ– transmembrane subunit interfaces of synaptic GABAA receptors. bioRxiv. [Link]

-

Probing the effect of counterion structure on API IL physical form and lipid solubility. The Royal Society of Chemistry. [Link]

-

This compound | CAS 7559-45-7. Chemical-Suppliers. [Link]

-

7559-45-7|this compound. BIOFOUNT. [Link]

-

Makarov, A. A., et al. (2019). Novel applications of modification of thiol enzymes and redox-regulated proteins using S-methyl methanethiosulfonate (MMTS). Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1867(11), 140259. [Link]

-

Zhao, X., et al. (2022). Preparation of S-Methyl Methanethiosulfonate from Dimethyl Sulfoxide Initiated by Oxalyl Chloride. Organic Syntheses, 99, 395-409. [Link]

-

Methylthiosulfonate-Based Cysteine Modifiers as Alternative Inhibitors of Mercurial-Sensitive Aquaporins. MDPI. [Link]

-

Evaluation of irreversible protein thermal inactivation caused by breakage of disulphide bonds using methanethiosulphonate. (2017). Scientific Reports, 7(1), 12411. [Link]

-

Nagy, P. (2013). Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways. Antioxidants & Redox Signaling, 18(13), 1623–1641. [Link]

-

Liang, C.-P., & Li, H. (2022). Effect of pH on the Kinetics of Cysteine-to-Cystine Conversion in Thin Films Formed by ESI Microdroplet Deposition. The Journal of Physical Chemistry B, 126(35), 6659–6666. [Link]

-

Chen, Y., et al. (2022). N-terminal protein labeling with N-hydroxysuccinimide esters and microscale thermophoresis measurements of protein-protein interactions using labeled protein. Current Protocols, 2(10), e574. [Link]

-

Wang, K., & Xian, M. (2009). The kinetics of thiol-mediated decomposition of S-nitrosothiols. Nitric Oxide, 20(1), 1–7. [Link]

- Preparation of Long-Chain Alkoxyethoxysulfates and Synthetic Applications. (2002). Tenside Surfactants Detergents, 39(4), 186–188.

- Synthesis of new dithiolethione and methanethiosulfonate systems endowed with pharmaceutical interest. (2018). Bioorganic & Medicinal Chemistry, 26(1), 143–151.

-

Perdomo, D., et al. (2013). Mass-tag labeling for the determination of protein S-fatty acylation. Current Protocols in Protein Science, 73, 14.12.1-14.12.14. [Link]

-

Ormazábal-Toledo, R., et al. (2022). Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study. Frontiers in Chemistry, 10, 888939. [Link]

-

Geng, J., & Prest, J. E. (2006). Orthogonal site-specific protein modification by engineering reversible thiol protection mechanisms. Protein Engineering, Design and Selection, 19(7), 291–299. [Link]

- Physiological relevance of covalent protein modification by dietary isothiocyanates. (2014). Journal of Clinical Biochemistry and Nutrition, 55(2), 73–88.

-

S-Methyl methanethiosulfonate. PubChem. [Link]

-

A quantitative thiol reactivity profiling platform to analyze redox and electrophile reactive cysteine proteomes. (2020). Nature Protocols, 15(9), 2891–2919. [Link]

-

Reversible Inhibition of Cysteine Proteases Using S-Methyl Methanethiosulfonate. (2023). Methods in Molecular Biology, 2917, 259–267. [Link]

- Does s-methyl methanethiosulfonate trap the thiol-disulfide state of proteins? (2007). Antioxidants & Redox Signaling, 9(4), 527–531.

-

Quantitative thiol-reactivity profiling for detection and identification of thiol oxidation. ResearchGate. [Link]

- Mass spectrometry in studies of protein thiol chemistry and signaling: Opportunities and caveats. (2014). Free Radical Biology and Medicine, 80, 191–211.

- S-methyl Methanethiosulfonate: Promising Late Blight Inhibitor or Broad Range Toxin? (2020). Toxins, 12(6), 411.

- Introduction to approaches and tools for the evaluation of protein cysteine oxidation. (2022). Frontiers in Molecular Biosciences, 9, 943916.

-

Does s-methyl methanethiosulfonate trap the thiol-disulfide state of proteins? (2007). Antioxidants & Redox Signaling, 9(4), 527–531. [Link]

-

A simple protocol for expression of isotope-labeled proteins in Escherichia coli grown in shaker flasks at high cell density. (2019). Journal of Biomolecular NMR, 73(10-11), 603–612. [Link]

-

Allison, W. S. (1976). Reactivity of small thiolate anions and cysteine-25 in papain toward methyl methanethiosulfonate. Biochemistry, 15(20), 4438–4443. [Link]

-

1H NMR Chemical Shifts. Organic Chemistry Data. [Link]

- Comparative reactivity analysis of small-molecule thiol surrogates. (2021). Bioorganic & Medicinal Chemistry, 49, 116441.

- A mass spectrometry-based proteomics strategy to detect long-chain S-acylated peptides. (2023). Journal of Proteomics, 281, 104909.

- A robust and versatile mass spectrometry platform for comprehensive assessment of the thiol redox metabolome. (2017). Redox Biology, 12, 949–959.

-

The kinetics of thiol-mediated decomposition of S-nitrosothiols. Semantic Scholar. [Link]

-

Effect of pH and metal ions on the decomposition rate of S-nitrosocysteine. (2007). Biotechnology and Bioengineering, 97(4), 777–786. [Link]

- Reflection Absorption Infrared Spectroscopy Characterization of SAM Formation from 8-Mercapto-N-(phenethyl)octanamide Thiols with Phe Ring and Amide Groups. (2019).

-

S1 NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to t. Paulusse Research Group. [Link]

-

Near IR Spectra Collection of Common Organic Compounds (High). Bio-Rad. [Link]

-

Octyltrichlorosilane. NIST WebBook. [Link]

Sources

- 1. Novel applications of modification of thiol enzymes and redox-regulated proteins using S-methyl methanethiosulfonate (MMTS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. S-Methyl methanethiosulfonate | C2H6O2S2 | CID 18064 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. usbio.net [usbio.net]

- 4. scispace.com [scispace.com]

- 5. Cysteine Substitution Mutagenesis and the Effects of Methanethiosulfonate Reagents at P2X2 and P2X4 Receptors Support a Core Common Mode of ATP Action at P2X Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Reversible Inhibition of Cysteine Proteases Using S-Methyl Methanethiosulfonate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. orgsyn.org [orgsyn.org]

- 8. Substituted Cysteine Modification and Protection with n-Alkyl- Methanethiosulfonate Reagents Yields a Precise Estimate of the Distance between Etomidate and a Residue in Activated GABA Type A Receptors - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Mechanism of Cysteine Modification by Octyl Methanethiosulfonate

Foreword: The Strategic Utility of Thiol-Reactive Probes in Modern Research

In the landscape of chemical biology and drug development, the ability to selectively modify proteins is paramount. Among the canonical amino acids, cysteine, with its nucleophilic thiol group, presents a unique target for covalent modification. This guide delves into the mechanism and application of a specific and powerful tool for this purpose: Octyl Methanethiosulfonate (OMTS). As a member of the methanethiosulfonate (MTS) family of reagents, OMTS offers a distinct set of properties owing to its long alkyl chain, making it a valuable probe for studying protein structure and function, particularly in hydrophobic environments such as transmembrane domains. This document will provide researchers, scientists, and drug development professionals with a comprehensive understanding of the core principles governing OMTS-mediated cysteine modification, from the underlying chemical mechanism to practical experimental considerations.

I. The Chemical Mechanism of Cysteine Modification by this compound

The fundamental reaction between this compound and a cysteine residue is a nucleophilic attack by the deprotonated thiol group (thiolate) of the cysteine on the sulfur atom of the methanethiosulfonate. This results in the formation of a mixed disulfide bond between the cysteine residue and the octyl group, with the concomitant release of methanesulfinic acid.

The reactivity of MTS reagents with thiols is notably high, with second-order rate constants in the range of 10^5 M⁻¹s⁻¹ have been reported for some MTS reagents.[1] The rate of this reaction is critically dependent on the pKa of the cysteine thiol and the pH of the reaction medium. A higher pH facilitates the deprotonation of the thiol to the more nucleophilic thiolate anion, thereby accelerating the reaction rate.

The octyl group of OMTS, being a long, hydrophobic alkyl chain, significantly influences the reagent's properties. This hydrophobicity can enhance its partitioning into nonpolar environments, such as the lipid bilayer of cell membranes or hydrophobic pockets within proteins. However, this same property also contributes to its lower aqueous solubility compared to shorter-chain MTS reagents, a factor that must be carefully considered in experimental design.

II. Comparative Reactivity and Experimental Considerations

The length of the n-alkyl chain in methanethiosulfonate reagents plays a crucial role in their modification efficiency, particularly in biological systems. While longer chains can enhance interaction with hydrophobic domains, they can also introduce steric hindrance and reduce aqueous solubility, leading to slower modification rates.

Studies comparing a series of n-alkyl-MTS reagents have shown that while reagents like n-propyl-MTS, n-butyl-MTS, and n-hexyl-MTS are efficient modifiers, octyl-MTS and decyl-MTS exhibit lower modification efficiency.[2] This is likely due to their limited solubility in aqueous buffers.

| Reagent | Alkyl Chain Length | Relative Modification Efficiency | Key Considerations |

| Methyl-MTS (MMTS) | C1 | High | Highly water-soluble, good for accessible cysteines. |

| Ethyl-MTS (EMTS) | C2 | High | Good balance of reactivity and solubility. |

| n-Propyl-MTS | C3 | High | Increased hydrophobicity, may partition into membranes. |

| n-Butyl-MTS | C4 | High | Further increased hydrophobicity. |

| n-Hexyl-MTS | C6 | Moderate to High | Increased membrane partitioning, potential for steric effects. |

| Octyl-MTS (OMTS) | C8 | Lower | Limited aqueous solubility, significant hydrophobicity.[2] |

| n-Decyl-MTS | C10 | Lower | Very limited aqueous solubility, strong hydrophobic interactions. |

Table 1: Comparative Properties of n-Alkyl Methanethiosulfonate Reagents

Solubilization and Handling of OMTS

Due to its hydrophobic nature, OMTS is not readily soluble in aqueous buffers. Therefore, stock solutions are typically prepared in an organic solvent such as dimethyl sulfoxide (DMSO) and then diluted into the reaction buffer immediately before use. It is crucial to ensure that the final concentration of the organic solvent in the reaction mixture is low enough to not perturb the structure or function of the protein of interest.

III. Experimental Protocols

A. General Protocol for Cysteine Modification with OMTS

This protocol provides a general framework for the modification of cysteine residues in a purified protein with OMTS. Optimization of reagent concentrations, reaction times, and buffer conditions may be necessary for specific applications.

Materials:

-

Purified protein containing accessible cysteine residues

-

This compound (OMTS)

-

Dimethyl sulfoxide (DMSO)

-

Reaction Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5)

-

Quenching Reagent (e.g., Dithiothreitol (DTT) or 2-mercaptoethanol)

-

Desalting column or dialysis membrane

Procedure:

-

Preparation of Reagents:

-

Prepare a fresh stock solution of OMTS in DMSO (e.g., 100 mM).

-

Prepare the reaction buffer and ensure it is degassed to minimize oxidation of free thiols.

-

-

Protein Preparation:

-

If the protein has disulfide bonds that need to be modified, they must first be reduced using a reducing agent like DTT or TCEP. The reducing agent must then be removed by dialysis or a desalting column prior to modification with OMTS.

-

The protein solution should be in the desired reaction buffer at an appropriate concentration.

-

-

Modification Reaction:

-

Add the OMTS stock solution to the protein solution to achieve the desired final concentration (typically in the micromolar to low millimolar range). The final DMSO concentration should be kept to a minimum (e.g., <5% v/v).

-

Incubate the reaction mixture at a controlled temperature (e.g., room temperature or 4°C) with gentle agitation. Reaction times can range from minutes to hours and should be optimized.

-

-

Quenching the Reaction:

-

To stop the modification reaction, add a quenching reagent such as DTT or 2-mercaptoethanol in molar excess to the OMTS. This will react with any unreacted OMTS.

-

-

Removal of Excess Reagents:

-

Remove the excess OMTS and quenching reagent by dialysis or using a desalting column equilibrated with a suitable buffer for downstream applications.

-

B. Characterization by Mass Spectrometry

Mass spectrometry is an indispensable tool for confirming the covalent modification of cysteine residues and identifying the specific sites of modification.

Procedure:

-

Sample Preparation:

-

The purified, OMTS-modified protein is denatured, reduced (to cleave any remaining disulfide bonds), and alkylated with a standard alkylating agent (e.g., iodoacetamide) to cap any unmodified cysteines.

-

The protein is then digested with a protease of known specificity (e.g., trypsin).

-

-

LC-MS/MS Analysis:

-

The resulting peptide mixture is separated by liquid chromatography and analyzed by tandem mass spectrometry (LC-MS/MS).

-

-

Data Analysis:

-

The acquired MS/MS spectra are searched against a protein database, specifying the mass of the octyl-thio modification on cysteine residues (+144.3 Da).

-

The fragmentation pattern of the modified peptides will confirm the presence and location of the OMTS adduct. The fragmentation of the octyl chain may also be observed.

-

Expected Mass Shift:

-

The covalent attachment of an octyl-thio group (-S-(CH₂)₇CH₃) to a cysteine residue results in a mass increase of 144.3 Da .

IV. Applications in Research and Drug Development

The unique properties of this compound make it a valuable tool in several areas of research:

-

Probing Ion Channel Structure and Gating: The hydrophobicity of the octyl chain allows OMTS to partition into the lipid membrane and access cysteine residues within the transmembrane domains of ion channels. This has been instrumental in studying the accessibility of pore-lining residues and understanding the conformational changes associated with channel gating.[3]

-

Investigating Protein-Lipid Interactions: By modifying cysteine residues at or near lipid-interacting surfaces, OMTS can be used to probe the nature and dynamics of these interactions.

-

Mapping Hydrophobic Pockets: The preference of the octyl group for nonpolar environments can be exploited to identify and characterize hydrophobic binding pockets in proteins.

-

Drug Discovery: As a covalent modifier, OMTS can serve as a starting point or a tool for the development of targeted covalent inhibitors, particularly for proteins with binding sites in hydrophobic regions.

V. Conclusion and Future Perspectives

This compound is a specialized yet powerful reagent for the selective modification of cysteine residues. Its long alkyl chain imparts a unique hydrophobicity that can be leveraged to probe protein structure and function in nonpolar environments. While its limited aqueous solubility presents an experimental challenge, appropriate handling and reaction conditions can lead to successful and informative modification studies. As our understanding of the "undruggable" proteome expands, tools like OMTS that can target proteins in their native membrane environment will become increasingly vital for advancing both fundamental biological understanding and the development of novel therapeutics.

VI. References

-

MTS reagents. (n.d.). Retrieved from [Link]

-

Fantasia, A. R., et al. (2021). Substituted Cysteine Modification and Protection with n-Alkyl-MTS Reagents Quantifies Steric Changes Induced by a Mutation in Anesthetic Binding Sites on GABA Type A Receptors. eNeuro, 8(5), ENEURO.0132-21.2021. [Link]

-

Lin, Y. W., & Chen, T. Y. (2003). Probing the pore of ClC-0 by substituted cysteine accessibility method using methane thiosulfonate reagents. The Journal of general physiology, 122(2), 147–159. [Link]

-

Preparation of S-Methyl Methanethiosulfonate from Dimethyl Sulfoxide Initiated by Oxalyl Chloride. (2024). Organic Syntheses, 101, 395-409. [Link]

-

Stewart, D. S., et al. (2021). Substituted Cysteine Modification and Protection with n-Alkyl- Methanethiosulfonate Reagents Yields a Precise Estimate of the Distance between Etomidate and a Residue in Activated GABA Type A Receptors. eNeuro, 8(5), ENEURO.0131-21.2021. [Link]

-

Turell, L., et al. (2022). Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study. Frontiers in Chemistry, 10, 894348. [Link]

-

Yin, Y., et al. (2019). Gas-Phase Fragmentation Reactions of Protonated Cystine using High-Resolution Tandem Mass Spectrometry. International Journal of Molecular Sciences, 20(4), 931. [Link]

Sources

- 1. ttuhsc.edu [ttuhsc.edu]

- 2. Substituted Cysteine Modification and Protection with n-Alkyl- Methanethiosulfonate Reagents Yields a Precise Estimate of the Distance between Etomidate and a Residue in Activated GABA Type A Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Substituted Cysteine Modification and Protection with n-Alkyl-MTS Reagents Quantifies Steric Changes Induced by a Mutation in Anesthetic Binding Sites on GABA Type A Receptors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Electrophilicity of the Thiosulfonate Group in OMTS

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Thiosulfonate Group - A Versatile Tool in Synthesis

The thiosulfonate group (R-SO₂-S-R') is a crucial functional group in organic chemistry, serving as a versatile synthon for the formation of various sulfur-containing compounds.[1][2] These compounds are not only pivotal in organic synthesis but also exhibit a range of biological activities, including anti-viral and anti-fungal properties.[1] The reactivity of the thiosulfonate group is characterized by the electrophilicity of the sulfenyl sulfur atom, making it susceptible to nucleophilic attack. This property is central to its utility in forming new carbon-sulfur and sulfur-sulfur bonds.[1][3]

In the context of drug development, the ability to selectively introduce sulfur-containing moieties is of paramount importance.[4][5] Sulfur is a key element in numerous pharmaceuticals, contributing to their therapeutic efficacy and pharmacokinetic properties. The thiosulfonate group, particularly within reagents like O-mesitylenesulfonylhydroxylamine (OMTS), offers a controlled and efficient means of achieving such modifications.[6][7]

The Heart of Reactivity: Understanding the Thiosulfonate S-S Bond

The key to the thiosulfonate group's reactivity lies in the nature of its sulfur-sulfur bond. This bond is polarized due to the presence of two electron-withdrawing oxygen atoms on the sulfonyl sulfur. This polarization renders the sulfenyl sulfur atom (the sulfur atom bonded to only one oxygen) electron-deficient and thus, electrophilic.

Several factors influence the electrophilicity of the thiosulfonate group:

-

Electronic Effects: Electron-withdrawing groups attached to the sulfonyl group increase the polarization of the S-S bond, enhancing the electrophilicity of the sulfenyl sulfur. Conversely, electron-donating groups decrease electrophilicity.

-

Steric Hindrance: Bulky groups on either sulfur atom can hinder the approach of a nucleophile, thereby reducing the reaction rate.

-

Leaving Group Ability: The stability of the resulting sulfinate anion (R-SO₂⁻) is a critical factor.[8] A more stable sulfinate anion, which is the conjugate base of a stronger sulfonic acid, is a better leaving group, facilitating the nucleophilic attack.[8][9]

O-Mesitylenesulfonylhydroxylamine (OMTS): A Case Study

O-Mesitylenesulfonylhydroxylamine (OMTS) is a prominent reagent that exemplifies the synthetic utility of the thiosulfonate group.[6][10][11] In OMTS, the mesitylenesulfonyl group acts as an excellent leaving group, and the hydroxylamine moiety can be transferred to a variety of nucleophiles.[6] This makes OMTS a powerful reagent for amination and other synthetic transformations.[7][11]

The reactivity of OMTS is derived from the integration of a sulfonyl group with a hydroxylamine moiety.[6] This unique structure gives it notable reactivity, allowing its use in a wide array of synthetic processes, including the synthesis of oximes, hydroxylamines, and amides.[6]

Quantifying Electrophilicity: Experimental and Computational Approaches

A thorough understanding of electrophilicity requires both experimental and computational methods to quantify and predict reactivity.

Experimental Methodologies

Kinetic Studies: A primary method for assessing electrophilicity is through kinetic studies of reactions with a standard set of nucleophiles. By measuring the second-order rate constants for these reactions, a quantitative scale of electrophilicity can be established.

Detailed Protocol: NMR-Based Kinetic Analysis of Thiosulfonate Reactivity

This protocol outlines a method to determine the second-order rate constant for the reaction of a thiosulfonate with a model nucleophile, such as N-acetylcysteine methyl ester (NACME), using Nuclear Magnetic Resonance (NMR) spectroscopy.[12]

Materials:

-

Thiosulfonate of interest (e.g., OMTS)

-

N-acetylcysteine methyl ester (NACME)

-

Deuterated solvent (e.g., DMSO-d₆)

-

NMR tubes

-

NMR spectrometer

Procedure:

-

Stock Solution Preparation: Prepare stock solutions of the thiosulfonate and NACME of known concentrations in the deuterated solvent.

-

Reaction Initiation: In an NMR tube, mix the thiosulfonate and NACME solutions to achieve desired initial concentrations. A pseudo-first-order condition (e.g., 10-fold excess of NACME) is often employed to simplify the kinetics.[12]

-

NMR Data Acquisition: Immediately place the NMR tube in the spectrometer and begin acquiring spectra at regular time intervals. Monitor the disappearance of a characteristic peak of the thiosulfonate and the appearance of a product peak.

-

Data Analysis: Integrate the relevant peaks in each spectrum. Plot the natural logarithm of the thiosulfonate concentration versus time. The slope of this line will be the negative of the pseudo-first-order rate constant (k').

-

Calculation of Second-Order Rate Constant: The second-order rate constant (k) can be calculated by dividing k' by the concentration of the nucleophile in excess (k = k' / [NACME]).

Trapping Experiments: In cases where reactive intermediates are formed, trapping experiments with specific reagents can provide evidence for the proposed reaction mechanism and the nature of the electrophilic species.

Computational Chemistry

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and reactivity of molecules.[13]

Key Computational Parameters:

-

LUMO Energy: The energy of the Lowest Unoccupied Molecular Orbital (LUMO) is a good indicator of electrophilicity. A lower LUMO energy suggests a greater susceptibility to nucleophilic attack.

-

Molecular Electrostatic Potential (MESP): MESP maps visualize the charge distribution on the molecular surface, with blue regions indicating positive potential (electrophilic centers) and red regions indicating negative potential (nucleophilic centers).[13]

-

Transition State Analysis: Calculating the energy barrier for the reaction of a thiosulfonate with a nucleophile can provide a theoretical prediction of the reaction rate.

The following table summarizes key computational parameters for a series of thiophene sulfonamide derivatives, illustrating how these values correlate with reactivity.[13]

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Electrophilicity Index (ω) |

| 1 | -6.65 | -1.74 | 4.91 | 1.83 |

| 2 | -6.91 | -2.31 | 4.60 | 2.50 |

| 3 | -7.11 | -1.48 | 5.63 | 1.90 |

| 4 | -6.83 | -2.14 | 4.69 | 2.29 |

| 5 | -6.49 | -1.82 | 4.67 | 1.94 |

| 6 | -6.45 | -2.13 | 4.32 | 2.45 |

| 7 | -6.11 | -2.31 | 3.80 | 2.92 |

| 8 | -6.31 | -2.25 | 4.06 | 2.76 |

| 9 | -6.74 | -2.23 | 4.51 | 2.49 |

| 10 | -6.65 | -2.41 | 4.24 | 2.89 |

| 11 | -6.21 | -2.22 | 3.99 | 2.77 |

Data adapted from a computational study on thiophene sulfonamide derivatives.[13] A lower HOMO-LUMO energy gap and a higher electrophilicity index generally indicate greater reactivity.[13]

Reaction Mechanisms: The Thiosulfonate Group in Action

The electrophilic nature of the thiosulfonate group enables a variety of important chemical transformations.

Nucleophilic Substitution at the Sulfenyl Sulfur

The most common reaction of thiosulfonates is nucleophilic substitution at the sulfenyl sulfur atom.[3] This reaction proceeds via an Sₙ2-type mechanism, where the nucleophile attacks the electrophilic sulfur, leading to the cleavage of the S-S bond and displacement of the sulfinate leaving group.[3]

Caption: Cysteine modification workflow.

Conclusion: Harnessing the Electrophilicity of Thiosulfonates

The thiosulfonate group, particularly as exemplified in OMTS, is a powerful and versatile functional group in organic synthesis and drug development. Its electrophilicity, governed by the electronic and steric factors of the S-S bond, allows for a wide range of selective transformations. By understanding the fundamental principles of its reactivity and employing a combination of experimental and computational techniques, researchers can effectively harness the synthetic potential of thiosulfonates to create novel molecules with desired therapeutic properties.

References

-

Research Progress in Synthesis and Application of Thiosulfonates. (2025). ResearchGate. [Link]

-

Zefirov, N. S., Zyk, N. V., Beloglazkina, E. K., & Kutateladze, A. G. (1993). Thiosulfonates: Synthesis, Reactions and Practical Applications. Sulfur Reports, 14(1), 223–240. [Link]

-

Thiosulfonate synthesis by S-S coupling. Organic Chemistry Portal. [Link]

-

Nucleophilic substitution reactions of cyclic thiosulfinates are accelerated by hyperconjugative interactions. (2023). ChemRxiv. [Link]

-

Zefirov, N. S., et al. (1993). Thiosulfonates: Synthesis, Reactions and Practical Applications. Sulfur Reports. [Link]

-

Thiosulfonate. Wikipedia. [Link]

-

CHAPTER 4: Thiol–Thiosulfonate Chemistry in Polymer Science: Simple Functionalization of Polymers via Disulfide Linkages. Books. [Link]

-

Anticancer Agents Derived from Cyclic Thiosulfonates: Structure-Reactivity and Structure-Activity Relationships. (2019). PMC - PubMed Central. [Link]

-

Late-Stage Cysteine-Selective S-Sulfonylation and Penicillamine-Selective S-Sulfenylation: Peptide Functionalization via Thiosulfonate Chemistry. (2026). The Journal of Organic Chemistry. [Link]

-

Thiols and Sulfides. Chemistry LibreTexts. [Link]

-

Mechanism for the cleavage of oxidized disulfide bond. ResearchGate. [Link]

-

Computational Study of Structural, Molecular Orbitals, Optical and Thermodynamic Parameters of Thiophene Sulfonamide Derivatives. (2022). MDPI. [Link]

-

s-s bond cleavage: Topics by Science.gov. [Link]

-

Leaving group. Wikipedia. [Link]

-

Late-Stage Cysteine-Selective S-Sulfonylation and Penicillamine-Selective S-Sulfenylation: Peptide Functionalization via Thiosulfonate Chemistry. (2026). ACS Publications. [Link]

-

Towards Highly Activating Leaving Groups: Studies on the Preparation of Some Halogenated Alkyl Sulfonates. (2012). MDPI. [Link]

-

Mechanisms and energetics of free radical initiated disulfide bond cleavage in model peptides and insulin by mass spectrometry. (2015). NIH. [Link]

-

Thiosulfonate homologation/nucleophilic displacement with aliphatic alcohol derivatives. ResearchGate. [Link]

-

Thiosulfate. Wikipedia. [Link]

-

Organic Chemistry 1 Chapter 6. SN2 Reactions. Wipf Group. [Link]

-

Alkyl and Aryl Thiolsulfonates. Journal of Medicinal Chemistry. [Link]

-

Mechanism of Thiosulfate Oxidation in the SoxA Family of Cysteine-ligated Cytochromes. (2013). Journal of Biological Chemistry. [Link]

-

Electrophilic tuning of the chemoprotective natural product sulforaphane. (2011). PMC - NIH. [Link]

-

What is the mechanism for this nucleophilic conjugate addition?. (2015). Chemistry Stack Exchange. [Link]

-

Sodium thiosulfate-catalysed synthesis of thioethers from aldehydes or carboxylic acids. (2025). Royal Society of Chemistry. [Link]

-

Recent advances in thiolation via sulfur electrophiles. RSC Publishing. [Link]

-

Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. (2020). ACS Medicinal Chemistry Letters. [Link]

-

Electrochemical Method for Producing Valuable Sulfur Compounds from Waste Materials. (2018). Scientific Research Publishing. [Link]

-

Corey-Chaykovsky Reaction. Organic Chemistry Portal. [Link]

-

Chemiluminescence Measurement of Reactive Sulfur and Nitrogen Species. (2015). PMC. [Link]

-

Disulfide-bond cleavage and formation in proteins. (1975). PubMed. [Link]

-

Intro to Orgo Mechanisms Nucleophilic Attack and Loss of Leaving Group. (2017). YouTube. [Link]

-

Critical Computational Evidence Regarding the Long-Standing Controversy over the Main Electrophilic Species in Hypochlorous Acid Solution. (2022). MDPI. [Link]

-

Mapping Drug Responses Through Multi-Omics: A New Era of Bioinformatics in Precision Medicine. International Journal of Scientific Research & Technology. [Link]

-

Multi-Omics Integration for the Design of Novel Therapies and the Identification of Novel Biomarkers. (2023). PubMed Central. [Link]

-

Phase I study of the safety, tolerability, and potential therapeutic dose of OMT-110 for patients with refractory metastatic Colorectal Cancer. (2025). NIH. [Link]

-

Use of TLC and Computational Methods to Determine Lipophilicity Parameters of Selected Neuroleptics: Comparison of Experimental and Theoretical Studies. (2022). MDPI. [Link]

-

Study Details | NCT06820684 | Inflammatory Response to OMT. ClinicalTrials.gov. [Link]

-

Osteopathy. Wikipedia. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. tandfonline.com [tandfonline.com]

- 3. tandfonline.com [tandfonline.com]

- 4. ijsrtjournal.com [ijsrtjournal.com]

- 5. Multi-Omics Integration for the Design of Novel Therapies and the Identification of Novel Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. O-Mesitylenesulfonylhydroxylamine: A Keystone in Organic Synthesis_Chemicalbook [chemicalbook.com]

- 7. The synthesis method and uses of O-Mesitylenesulfonylhydroxylamine_Chemicalbook [chemicalbook.com]

- 8. Leaving group - Wikipedia [en.wikipedia.org]

- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 10. CAS 36016-40-7: O-(Mesitylsulfonyl)Hydroxylamine [cymitquimica.com]

- 11. O-Mesitylenesulfonylhydroxylamine | 36016-40-7 [chemicalbook.com]

- 12. Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

Introduction: Understanding the Reactivity and Risk of Octyl Methanethiosulfonate

An In-Depth Technical Guide to the Safe Handling of Octyl Methanethiosulfonate

For Researchers, Scientists, and Drug Development Professionals

This compound (OMTS) is a highly valuable sulfhydryl-reactive reagent employed in biochemical and biophysical research. Its primary application lies in probing the structure and function of proteins, particularly ion channels, by selectively modifying cysteine residues.[1][2] The methanethiosulfonate (MTS) group exhibits rapid and specific reactivity with thiol groups, forming a mixed disulfide bond.[1] This reactivity, while essential for its scientific utility, is also the foundation of its significant health hazards. This guide provides a comprehensive overview of the safety data, handling protocols, and emergency procedures necessary to mitigate the risks associated with OMTS in a research environment. It is intended not merely as a list of rules, but as a framework for understanding the causality behind each safety recommendation, enabling researchers to build a self-validating system of laboratory safety.

Hazard Identification and Toxicological Profile

This compound is a potent chemical that presents multiple acute hazards. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear summary of its risks. A failure to appreciate these classifications can lead to severe or fatal exposure.

GHS Classification Summary

The compound is classified as acutely toxic, corrosive, and hazardous to the aquatic environment. The signal word for OMTS is "Danger".

| Hazard Class | GHS Pictogram | Hazard Statement | GHS Code | Source |

| Acute Toxicity, Inhalation | Skull and Crossbones | Fatal if inhaled | H330 | |

| Acute Toxicity, Oral | Skull and Crossbones | Toxic if swallowed | H301 | |

| Acute Toxicity, Dermal | Skull and Crossbones | Toxic in contact with skin | H311 | |

| Skin Corrosion/Irritation | Corrosion | Causes severe skin burns and eye damage | H314 | |

| Serious Eye Damage | Corrosion | Causes serious eye damage | H318 | |

| Skin Sensitization | Exclamation Mark | May cause an allergic skin reaction | H317 | |

| STOT Single Exposure | Exclamation Mark | May cause respiratory irritation | H335 | |

| Corrosive to Metals | Corrosion | May be corrosive to metals | H290 | |

| Aquatic Hazard (Acute) | None | Harmful to aquatic life | H402 |

Caption: Summary of GHS hazard classifications for this compound.

Toxicological Insights

The high reactivity of the thiosulfonate group with nucleophiles, particularly the thiols found in cysteine residues of proteins, is the primary mechanism of toxicity.

-

Acute Inhalation Toxicity (H330): This is the most severe hazard. Inhalation of vapors or aerosols can be fatal. The respiratory tract presents a large surface area for absorption, leading to rapid systemic toxicity. The substance may also cause severe respiratory irritation and chemical burns to the mucosal surfaces.

-

Dermal and Oral Toxicity (H301, H311): OMTS is readily absorbed through the skin and gastrointestinal tract. Systemic effects can occur rapidly following contact. The lipophilic octyl group may facilitate its passage through biological membranes, enhancing its toxicity.

-

Corrosivity (H314): As a potent electrophile, OMTS reacts indiscriminately with proteins and other biomolecules on the skin and in the eyes, causing severe chemical burns and irreversible tissue damage. Immediate and thorough rinsing is critical upon any contact.

-

Sensitization (H317): The molecule can act as a hapten, covalently modifying skin proteins. This can trigger an immune response, leading to allergic contact dermatitis upon subsequent exposures. It is crucial that contaminated work clothing is not allowed out of the workplace.

Proactive Exposure Control: Engineering and Personal Protective Equipment (PPE)

Given the severe hazards of OMTS, a multi-layered approach to exposure prevention is mandatory. This begins with robust engineering controls and is supplemented by meticulous use of appropriate PPE.

Engineering Controls: The Primary Barrier

All handling of this compound, including weighing, aliquoting, and addition to reaction mixtures, must be performed within a certified chemical fume hood.[3] The fume hood provides critical protection against the inhalation of fatal concentrations of vapors or aerosols. Ensure the sash is kept at the lowest practical height to maximize capture velocity. A safety shower and eyewash station must be immediately accessible in the work area.[3]

Personal Protective Equipment (PPE): The Last Line of Defense

PPE is not a substitute for proper engineering controls but is essential for protecting against splashes, spills, and unforeseen exposures.[4][5]

| Protection Type | Required PPE | Specifications and Rationale |

| Respiratory | NIOSH-approved Respirator | For any operations outside of a fume hood or during a spill response, a full-facepiece respirator with appropriate cartridges or a self-contained breathing apparatus (SCBA) is required.[3][6][7] This is non-negotiable due to the H330 (Fatal if inhaled) classification. |

| Hand Protection | Chemical-Resistant Gloves | Handle with impervious gloves inspected prior to use.[8] Recommended materials include nitrile or butyl rubber.[9][10] A two-glove system (double-gloving) is recommended to protect against rapid permeation and in case of outer glove contamination.[10] |

| Eye/Face Protection | Safety Goggles & Face Shield | Wear tightly fitting safety goggles with side-shields.[8] A full-face shield must be worn over the goggles to protect against splashes.[7][9] Standard safety glasses are insufficient. |

| Skin/Body Protection | Chemical-Resistant Lab Coat/Apron | Wear a flame-resistant, impervious lab coat or coveralls.[3][8] When handling larger quantities, a chemical-resistant apron provides an additional layer of protection.[9] Do not wear shorts or open-toed shoes in the laboratory. |

Caption: Mandatory Personal Protective Equipment for handling this compound.

Chemical Management: Storage, Stability, and Incompatibilities

Proper storage is critical to maintaining the integrity of the reagent and ensuring laboratory safety.

Storage Conditions

-

Temperature: Store in a tightly closed container in a refrigerator, typically at 2-8°C or 4°C.[11] Some suppliers may recommend -20°C for long-term storage.[6]

-

Atmosphere: The compound is moisture-sensitive and hygroscopic.[1][12] It should be stored under an inert atmosphere, such as nitrogen or argon, to prevent hydrolysis.

-

Location: Store in a dry, cool, and well-ventilated place.[6][8] The storage area should be a designated, locked cabinet or area accessible only to authorized personnel.[13]

Chemical Stability and Incompatibilities

-

Water/Moisture: OMTS hydrolyzes in the presence of water. This reaction can liberate acidic gas, which, in contact with metal surfaces, can generate flammable and potentially explosive hydrogen gas. This reactivity underscores the importance of storing it in a dry environment and under an inert atmosphere.

-

Metals: The compound is corrosive to metals and should not be stored in metal containers. Use only the original container or a corrosive-resistant container with a resistant inner liner.

-

Other Incompatibilities: Keep away from strong oxidizing agents and acids.[9]

Emergency Response Protocols

Immediate and correct action during an emergency is vital to minimizing harm. All personnel working with OMTS must be trained on these procedures.

Spill Management Workflow

In the event of a spill, a calm and systematic response is required. Do not attempt to clean a large spill if you are not trained and equipped to do so.

Caption: Workflow for responding to an this compound spill.

First Aid Measures

Speed is essential. Show the Safety Data Sheet to the attending medical personnel.

-

Inhalation: Immediately move the victim to fresh air.[6] If breathing is difficult or has stopped, provide artificial respiration (do not use mouth-to-mouth).[14] Call a poison center or doctor immediately.[3]

-

Skin Contact: Take off all contaminated clothing immediately.[3] Rinse the skin with copious amounts of water/shower for at least 15 minutes.[14] Immediately call a poison center or doctor.

-

Eye Contact: Rinse cautiously with water for several minutes, holding eyelids open.[3] Remove contact lenses if present and easy to do so. Continue rinsing. Seek immediate medical attention.[14]

-

Ingestion: Do NOT induce vomiting.[14] Rinse mouth with water.[8] Never give anything by mouth to an unconscious person.[8] Call a poison center or doctor immediately.[3]

Fire-Fighting Procedures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[8]

-

Unsuitable Extinguishing Media: Do NOT use water. Water hydrolyzes the material, liberating acidic gas which can react with metals to form flammable hydrogen gas.

-

Hazards from Combustion: Hazardous combustion products include sulfur oxides and other toxic gases. Vapors are heavier than air and may form explosive mixtures with air upon intense heating.

-

Protective Equipment: Firefighters must wear full protective clothing and self-contained breathing apparatus (SCBA).

Disposal Considerations

Disposal of OMTS and any contaminated materials must be treated as hazardous waste. All waste must be collected in suitable, closed, and properly labeled containers.[8] Disposal must be carried out by a licensed and approved waste disposal plant in strict accordance with all federal, state, and local environmental regulations.[3] Do not allow the product to enter drains or the environment.

References

- SAFETY D

- SAFETY D

- SAFETY DATA SHEET - Santa Cruz Biotechnology. (2015-04-22).

- Safety D

- SAFETY D

- This compound - Data Sheet - United St

- Personal Protective Equipment (PPE) - CHEMM.

- Octyl methanesulfonate | C9H20O3S | CID 11790439 - PubChem - NIH.

- Personal Protective Equipment | US EPA. (2025-09-12).

- 7559-45-7|Octyl Methanethiosulfon

- SAFETY DATA SHEET - Fisher Scientific. (2009-09-22).

- Personal protective equipment for handling Octyl sulf

- Is Personal Protective Equipment Required When Working with Solvents? - MicroCare LLC.

- SAFETY D

- SAFETY DATA SHEET - Spectrum Chemical. (2015-07-02).

- This compound | CAS 7559-45-7 | Chemical-Suppliers.

- Examples of PPE for Various Dangerous Goods Classes - Storemasta Blog. (2025-07-02).

- SML0847 - SAFETY D

- This compound | CAS 7559-45-7 | SCBT - Santa Cruz Biotechnology.

Sources

- 1. This compound | CAS 7559-45-7 | Chemical-Suppliers [chemical-suppliers.eu]

- 2. scbt.com [scbt.com]

- 3. tcichemicals.com [tcichemicals.com]

- 4. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]

- 5. blog.storemasta.com.au [blog.storemasta.com.au]

- 6. datasheets.scbt.com [datasheets.scbt.com]

- 7. epa.gov [epa.gov]

- 8. targetmol.com [targetmol.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Protective Equipment for Working With Solvents | MicroCare [microcare.com]

- 11. usbio.net [usbio.net]

- 12. 7559-45-7|this compound|this compound|-范德生物科技公司 [bio-fount.com]

- 13. sigmaaldrich.cn [sigmaaldrich.cn]

- 14. fishersci.com [fishersci.com]

Basic principles of using MTS reagents for protein structure analysis.

An In-Depth Technical Guide to Methanethiosulfonate (MTS) Reagents for Protein Structure Analysis

Authored by a Senior Application Scientist

Introduction: Unlocking Protein Dynamics with Chemical Probes

In the intricate world of molecular biology, understanding the three-dimensional structure of a protein is paramount to deciphering its function. While high-resolution techniques like X-ray crystallography and cryo-electron microscopy provide static snapshots, many proteins are dynamic entities, undergoing crucial conformational changes to perform their biological roles. Methanethiosulfonate (MTS) reagents, in conjunction with Site-Directed Spin Labeling (SDSL), have emerged as a powerful toolset to explore these dynamics, offering insights into local structure, solvent accessibility, and intermolecular distances under near-native conditions.[1][2][3]

This guide provides a comprehensive overview of the core principles and methodologies for utilizing MTS reagents in protein structure analysis. We will delve into the chemistry of these thiol-reactive compounds, provide detailed experimental protocols, and explore their applications, empowering researchers to confidently apply this versatile technique.

Core Principles of MTS Chemistry

At the heart of the SDSL technique lies the specific and covalent reaction of MTS reagents with the thiol group of cysteine residues.[4][5] This specificity allows for the precise introduction of a probe—typically a stable nitroxide radical for Electron Paramagnetic Resonance (EPR) spectroscopy—at a predetermined site within the protein.[3][4][6]

The Thiol-Specific Reaction: A Disulfide Exchange

MTS reagents react selectively with the sulfhydryl group (-SH) of cysteine residues to form a stable disulfide bond (-S-S-).[7][8] This reaction is a nucleophilic attack by the deprotonated thiol (thiolate, -S⁻) on the sulfur atom of the methanethiosulfonate group.

Key Factors Influencing Reactivity:

-

pH: The reaction rate is highly dependent on pH. The cysteine thiol group has a pKa typically around 8.5, and the thiolate anion is the reactive species. Therefore, labeling is most efficient at a pH slightly below or at the pKa, where a sufficient concentration of the reactive thiolate is present without promoting significant hydrolysis of the MTS reagent itself.[4][9] Maintaining a stable pH is critical for reproducible labeling.[10]

-

Accessibility: The target cysteine residue must be accessible to the MTS reagent.[9] Buried cysteine residues will react much more slowly or not at all compared to those on the protein surface. This property is exploited to map the solvent-accessible surfaces of proteins.[7][11][12]

-

Local Environment: The surrounding amino acid residues can influence the pKa of the cysteine thiol and its accessibility, thereby affecting the labeling rate.

Types of MTS Reagents

The most commonly used MTS reagent in SDSL is (1-Oxyl-2,2,5,5-tetramethyl-Δ3-pyrroline-3-methyl) methanethiosulfonate, commonly known as MTSSL or MTSL.[6][13][14][15] Its small size and stability make it an ideal spin label.[8] However, a variety of MTS reagents with different properties are available:

-

Charged MTS Reagents: Reagents like MTSET (positively charged) and MTSES (negatively charged) can be used to probe the electrostatic environment of a protein region or introduce a charge to assess its functional consequences.[16]

-

Fluorescent MTS Reagents: These reagents attach a fluorophore to the cysteine residue, enabling studies of protein dynamics using fluorescence-based techniques like FRET.[7][16]

-

Biotinylated MTS Reagents: These are useful for affinity purification or detection of labeled proteins.

The Experimental Workflow: A Step-by-Step Guide

A successful SDSL experiment requires careful planning and execution. The following sections outline the key phases of the workflow.

Phase 1: Preparation and Mutagenesis

The foundation of a site-directed labeling experiment is a protein construct with a unique, reactive cysteine at the desired position.

Detailed Protocol:

-

Cysteine Engineering:

-

Eliminate Native Cysteines: If the wild-type protein contains native cysteine residues that are not involved in essential disulfide bonds, they must be mutated to a non-reactive amino acid, typically alanine or serine, to ensure the specificity of labeling.[15][17]

-

Introduce a Unique Cysteine: Using site-directed mutagenesis, introduce a single cysteine codon at the desired location in the protein's gene.[3][4][18] The choice of labeling site is critical and should be guided by existing structural information or hypotheses about the protein's function.[19]

-

-

Protein Expression and Purification:

-

Express the mutant protein using a suitable expression system (e.g., E. coli).

-

Purify the protein to a high degree of homogeneity. It is crucial to work in the presence of a reducing agent, such as dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP), to prevent oxidation and disulfide bond formation of the engineered cysteine.[15][20]

-

Phase 2: The Labeling Reaction

This is the core chemical step where the MTS spin label is covalently attached to the protein.

Detailed Protocol:

-

Pre-Reaction Preparation:

-

Remove the reducing agent from the purified protein solution. This is a critical step, as the reducing agent will react with the MTS reagent. Gel filtration or dialysis are common methods.[20]

-

Prepare a fresh stock solution of the MTS reagent (e.g., 200 mM MTSSL in acetonitrile or DMSO).[20] MTS reagents can hydrolyze in aqueous solutions, so fresh preparation is essential.[7]

-

-

Labeling Reaction:

-

Dilute the protein to a suitable concentration (e.g., 250-300 µM) in a labeling buffer (e.g., a buffer at pH 7.5-8.0).[20]

-

Add the MTS reagent to the protein solution in molar excess (typically 10-50 fold) to drive the reaction to completion.[6][13][20]

-

Incubate the reaction mixture. The incubation time and temperature can vary depending on the protein and the accessibility of the cysteine residue. Common conditions are incubation for several hours at room temperature or overnight at 4°C.[13][15] The reaction should be performed in the dark to protect the light-sensitive spin label.[13][20]

-

Table 1: Typical Parameters for MTSSL Labeling Reaction

| Parameter | Typical Range/Value | Rationale |

| Protein Concentration | 50 - 300 µM | Ensures sufficient material for analysis while minimizing aggregation. |

| MTSSL:Protein Molar Ratio | 10:1 to 50:1 | A molar excess of the label drives the reaction towards completion.[6] |

| Buffer pH | 7.5 - 8.5 | Balances cysteine thiolate reactivity with MTS reagent stability. |

| Temperature | 4°C to 25°C | Lower temperatures are used for less stable proteins, but require longer incubation times.[6] |

| Incubation Time | 1 hour to overnight | Dependent on cysteine accessibility and reaction temperature.[6][15] |

| Reducing Agent | Absent | Must be removed to prevent reaction with the MTS reagent. |

Phase 3: Quenching and Cleanup

After the incubation period, it is essential to stop the reaction and remove any unreacted MTS reagent.

Detailed Protocol:

-

Quenching (Optional but Recommended): The reaction can be quenched by adding a small molecule thiol, such as free cysteine or DTT, to react with the excess MTS reagent.

-

Removal of Excess Label: Unreacted spin label must be thoroughly removed as it will generate a strong, sharp signal in the EPR spectrum, obscuring the signal from the labeled protein. This is typically achieved by:

Phase 4: Validation and Quantification

Confirming the success and efficiency of the labeling reaction is a critical quality control step.

Methods for Validation:

-

Mass Spectrometry (MS): The most direct method to confirm labeling. The mass of the labeled protein will increase by the mass of the attached spin label (e.g., ~186 Da for MTSSL).[20] MS can also reveal the extent of labeling.

-

Electron Paramagnetic Resonance (EPR) Spectroscopy: The EPR spectrum itself can be used to assess labeling. A well-defined three-line spectrum is indicative of a successfully labeled protein. The presence of a sharp, narrow signal suggests residual free spin label.

-

Quantification of Labeling Efficiency: The concentration of the spin-labeled protein can be determined by comparing the double integral of the EPR spectrum of the sample to that of a standard of known concentration.[15][22]

Visualizing the Workflow and Principles

To better illustrate the process, the following diagrams outline the experimental workflow and the core chemical reaction.

Caption: The overall experimental workflow for site-directed spin labeling.

Caption: The chemical reaction between a cysteine thiol and an MTS reagent.

Applications in Protein Structure Analysis

Once a protein is successfully labeled, it becomes a powerful tool for structural investigation using EPR spectroscopy.

-

Probing Solvent Accessibility: The mobility of the nitroxide spin label is sensitive to its environment.[4][23] A label on the protein surface will be highly mobile, resulting in a sharp EPR spectrum. A label in a more restricted or buried environment will be less mobile, leading to a broader spectrum. By systematically labeling residues and analyzing the EPR lineshape, one can map the solvent-accessible surface of a protein or detect conformational changes that alter this accessibility.[6]

-

Measuring Inter-residue Distances: By introducing two spin labels into a protein, the magnetic dipolar interaction between them can be measured using pulsed EPR techniques like Double Electron-Electron Resonance (DEER or PELDOR).[24] This interaction is inversely proportional to the cube of the distance between the spins, allowing for precise distance measurements in the range of 1.5 to 8 nanometers, and sometimes even further.[24][25] A series of distance measurements can provide powerful constraints for modeling protein structure and conformational changes.[1][24][26]

-

Monitoring Conformational Changes: Changes in a protein's conformation upon ligand binding, substrate turnover, or interaction with other proteins can be monitored by observing changes in the EPR spectrum.[1][3][6] This provides dynamic information that is often inaccessible through other structural biology techniques.

Troubleshooting Common Issues

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low/No Labeling Efficiency | - Incomplete removal of reducing agent.- Cysteine is inaccessible or oxidized.- MTS reagent has hydrolyzed. | - Ensure thorough removal of DTT/TCEP via dialysis or gel filtration.- Unfold and refold the protein (if feasible); confirm cysteine presence.- Prepare fresh MTS reagent stock solution immediately before use.[7] |

| Non-specific Labeling | - Presence of other reactive native cysteines.- Reaction pH is too high, leading to reactions with other residues (e.g., lysine). | - Mutate all non-essential native cysteines to Ala or Ser.- Perform labeling at a more controlled pH (e.g., 7.5). |

| Protein Precipitation | - High concentration of organic solvent (from MTS stock).- The protein is unstable under labeling conditions. | - Keep the volume of added MTS stock solution low (e.g., <5% of total volume).- Perform labeling at a lower temperature (4°C).- Screen different buffer conditions for improved stability. |

| Strong "Free Spin" Signal in EPR | - Incomplete removal of unreacted MTS reagent. | - Repeat the cleanup step (dialysis or gel filtration). Use a desalting column for rapid and efficient removal.[20] |

Conclusion

The use of MTS reagents for site-directed spin labeling is a robust and versatile technique that provides unique insights into protein structure and dynamics. By understanding the underlying chemical principles, carefully executing the experimental workflow, and correctly interpreting the resulting EPR data, researchers can effectively probe solvent accessibility, measure molecular distances, and track conformational changes. This powerful approach complements traditional structural biology methods and is indispensable for a comprehensive understanding of protein function.

References

- Distance measurements by continuous wave EPR spectroscopy to monitor protein folding. (n.d.). Google Books.

- Tracking protein domain movements by EPR distance determination and multilateration. (n.d.). Google Books.

- Electron Paramagnetic Resonance as a Tool for Studying Membrane Proteins. (n.d.). MDPI.

- Site-directed spin labeling - Wikipedia. (n.d.). Wikipedia.

- Site-directed spin labeling EPR spectroscopy in protein research. (n.d.). PubMed.

- Electron Paramagnetic Resonance Techniques for Measuring Distances in Proteins | Request PDF. (n.d.). ResearchGate.

- Comparative evaluation of spin-label modeling methods for protein structural studies. (n.d.). PMC.

- Methods and Applications of Site-Directed Spin Labeling EPR Spectroscopy | Request PDF. (n.d.). ResearchGate.

- Fluorescent MTS. (n.d.). Interchim.

- MTS reagents. (n.d.). Uptima.

- (A-B) SDSL reaction to target cysteine using MTSL and 3-maleimido-Proxyl (MA-PX) nitroxide labels. (n.d.). ResearchGate.

- Use of site-directed spin labeling EPR spectroscopy to study protein–LPS interactions. (n.d.). NIH.

- Nitroxide Labeling of Proteins and the Determination of Paramagnetic Relaxation Derived Distance Restraints for NMR Studies. (n.d.). NIH.

- (A) Reaction schemes for chemical modification of a cysteine residue... | Download Scientific Diagram. (n.d.). ResearchGate.

- Is Cys(MTSL) the Best α-Amino Acid Residue to Electron Spin Labeling of Synthetically Accessible Peptide Molecules with Nitroxides? | ACS Omega. (2022, January 31). ACS Publications.

- (A) Labeling reaction scheme for cysteine and tyrosine residues. N... (n.d.). ResearchGate.

- N-terminal protein labeling with N-hydroxysuccinimide esters and microscale thermophoresis measurements of protein-protein interactions using labeled protein. (n.d.). PMC.

- A , Structures and lengths (in angstroms) of the different MTS reagents... | Download Scientific Diagram. (n.d.). ResearchGate.

- Spin Labels in Electron Spin Resonance (ESR) Spectroscopy. (2019, August 20). News-Medical.Net.

- Site-Directed Spin Labeling EPR for Studying Membrane Proteins. (n.d.). PMC.

- Site-directed spin labeling of a genetically encoded unnatural amino acid | PNAS. (n.d.). PNAS.

- Site-Directed Parallel Spin-Labeling and Paramagnetic Relaxation Enhancement in Structure Determination of Membrane Proteins by Solution NMR Spectroscopy. (n.d.). PMC.

- Troubleshooting Your Site-directed Mutagenesis by PCR. (2024, March 5). Integrated DNA Technologies.

- Maximum Allowed Solvent Accessibilites of Residues in Proteins | PLOS One. (n.d.). PLOS One.

- (PDF) Assessment of TMT Labeling Efficiency in Large-Scale Quantitative Proteomics: The Critical Effect of Sample pH. (2021, May 7). ResearchGate.

Sources

- 1. Distance measurements by continuous wave EPR spectroscopy to monitor protein folding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Site-directed spin labeling EPR spectroscopy in protein research - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Site-directed spin labeling - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Use of site-directed spin labeling EPR spectroscopy to study protein–LPS interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. interchim.fr [interchim.fr]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. chemrxiv.org [chemrxiv.org]

- 12. Maximum Allowed Solvent Accessibilites of Residues in Proteins | PLOS One [journals.plos.org]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. news-medical.net [news-medical.net]

- 16. ttuhsc.edu [ttuhsc.edu]

- 17. Site-Directed Spin Labeling EPR for Studying Membrane Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 18. sg.idtdna.com [sg.idtdna.com]

- 19. pnas.org [pnas.org]

- 20. Nitroxide Labeling of Proteins and the Determination of Paramagnetic Relaxation Derived Distance Restraints for NMR Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 21. N-terminal protein labeling with N-hydroxysuccinimide esters and microscale thermophoresis measurements of protein-protein interactions using labeled protein - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Site-Directed Parallel Spin-Labeling and Paramagnetic Relaxation Enhancement in Structure Determination of Membrane Proteins by Solution NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 23. snorrisi.hi.is [snorrisi.hi.is]

- 24. Redirecting [linkinghub.elsevier.com]

- 25. mdpi.com [mdpi.com]

- 26. Comparative evaluation of spin-label modeling methods for protein structural studies - PMC [pmc.ncbi.nlm.nih.gov]

The Aliphatic Architect: A Technical Guide to the Influence of Alkyl Chain Length on MTS Reagent Function

Abstract

Methanethiosulfonate (MTS) reagents are indispensable tools in protein chemistry, primarily utilized for Substituted Cysteine Accessibility Method (SCAM) studies to probe protein structure, function, and dynamics.[1][2] While the reactivity of the thiosulfonate group is the cornerstone of their function, the appended alkyl chain ("R-group") is not a mere passenger. It is a critical modulator of the reagent's physicochemical properties, dictating its utility in diverse experimental contexts. This in-depth guide moves beyond the fundamental reaction to explore the nuanced yet profound effects of alkyl chain length on MTS reagent behavior. We will dissect how variations in chain length systematically alter hydrophobicity, membrane permeability, and steric hindrance, thereby transforming the reagent from a simple labeling compound into a sophisticated molecular probe. This paper will provide researchers, scientists, and drug development professionals with the foundational knowledge and practical protocols to strategically select or design MTS reagents, leveraging the alkyl chain to unlock deeper insights into protein architecture and mechanism.

The Core Mechanism: A Foundation of Thiol-Disulfide Exchange

At its heart, the function of any MTS reagent is the specific and rapid reaction with the sulfhydryl (thiol) group of a cysteine residue.[1] This reaction proceeds via a thiol-disulfide exchange, resulting in the formation of a stable mixed disulfide bond between the protein and the reagent's R-group. The reaction is stoichiometric and can be conducted under mild physiological conditions, making it superior to slower, less specific reagents like iodoacetamides or maleimides.[1] This covalent modification allows researchers to introduce a variety of tags—including charges, spin labels, or fluorophores—at specific sites within a protein that have been replaced with cysteine via site-directed mutagenesis.[1][2]

The versatility of this chemical reaction is the basis for the Substituted Cysteine Accessibility Method (SCAM), a powerful technique used to map the topology of membrane proteins, identify residues lining ion channel pores, and detect conformational changes in real-time.[2][3]

Caption: The fundamental thiol-disulfide exchange reaction between a protein's cysteine residue and an MTS reagent.

The Alkyl Chain: A Master Regulator of Function

The identity of the 'R' group, specifically the length and nature of its alkyl chain, is the primary determinant of the reagent's experimental application. By systematically varying the alkyl chain, one can fine-tune three key properties: membrane permeability, steric profile, and localized interactions.

2.1. Hydrophobicity and Membrane Permeability

The ability of an MTS reagent to cross the lipid bilayer is inversely proportional to its polarity and directly related to its hydrophobicity. The length of the alkyl chain is a dominant factor in this equation.

-

Short-Chain, Charged Reagents: Reagents like [2-(trimethylammonium)ethyl] methanethiosulfonate (MTSET) and sodium (2-sulfonatoethyl) methanethiosulfonate (MTSES) possess short alkyl chains terminated with permanently charged moieties. These reagents are hydrophilic and membrane-impermeant.[1][4] This property is exceptionally useful for selectively labeling cysteine residues exposed to the extracellular environment or the lumen of an organelle, without affecting residues in the cytoplasm.[2]

-